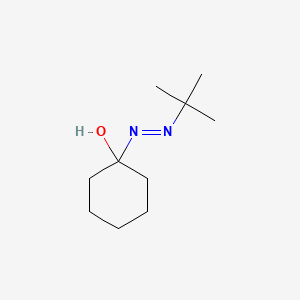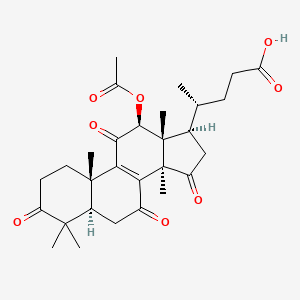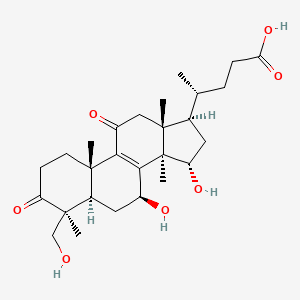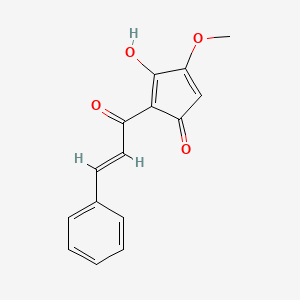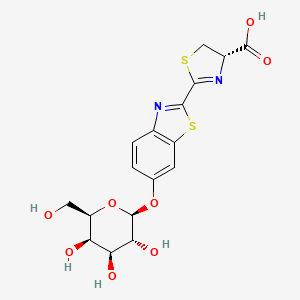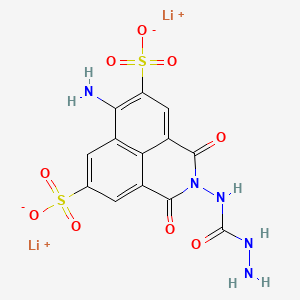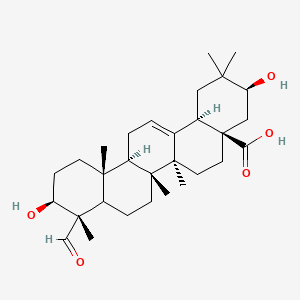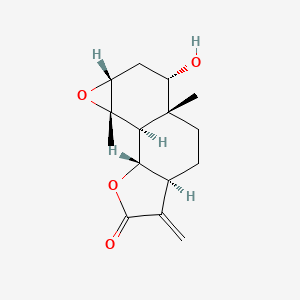
Lumicolchicine
描述
Lumicolchicine is a photoderivative of colchicine, a natural alkaloid extracted from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine is known for its anti-inflammatory and antimitotic properties. This compound is formed through the phototransformation of colchicine under ultraviolet light, resulting in a compound with distinct chemical and biological properties .
科学研究应用
Lumicolchicine has several scientific research applications, including:
Chemistry: It is used as a tool to study the photochemical properties of colchicine and its derivatives.
作用机制
Target of Action
Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This difference in action makes this compound a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .
Biochemical Pathways
Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .
Pharmacokinetics
Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .
Result of Action
This suggests that this compound’s effects at the molecular and cellular level are less pronounced than those of colchicine .
Action Environment
It’s worth noting that this compound is produced from colchicine through a process of uv-phototransformation . This suggests that this compound’s properties and effects could potentially be influenced by exposure to light or other environmental factors .
生化分析
Biochemical Properties
Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Cellular Effects
This compound has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .
Molecular Mechanism
The molecular mechanism of this compound involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . This compound does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .
Temporal Effects in Laboratory Settings
The biological effects of colchicine, from which this compound is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop
Metabolic Pathways
The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Transport and Distribution
The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues
Subcellular Localization
Colchicine, from which this compound is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle
准备方法
Synthetic Routes and Reaction Conditions: Lumicolchicine is synthesized by exposing colchicine to ultraviolet light. The photochemical reaction involves the rearrangement of the colchicine molecule, leading to the formation of this compound. The process typically requires a photochemical reactor equipped with a medium-pressure arc tube, and the reaction is carried out in ethanol at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity ultraviolet light sources and large photochemical reactors to ensure efficient conversion of colchicine to this compound. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions: Lumicolchicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
相似化合物的比较
Colchicine: The parent compound from which lumicolchicine is derived. Colchicine binds to tubulin and disrupts microtubule formation, leading to its anti-inflammatory and antimitotic effects.
Demecolchicine: A derivative of colchicine with similar biological properties but reduced toxicity.
Thiocolchicine: A sulfur-containing analogue of colchicine that exhibits different photostability and biological activity
Uniqueness of this compound: this compound is unique in that it does not bind to microtubule proteins, making it a valuable tool for distinguishing the microtubule-dependent and independent effects of colchicine. Its distinct photochemical properties and lack of anti-inflammatory effects set it apart from other colchicine derivatives .
属性
CAS 编号 |
6901-13-9 |
|---|---|
分子式 |
C22H25NO6 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
InChI 键 |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
手性 SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
外观 |
Solid powder |
| 6901-13-9 6901-14-0 |
|
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


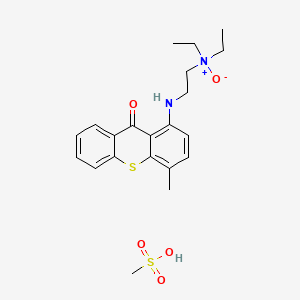
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
